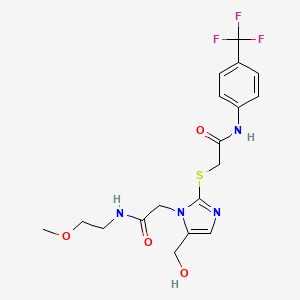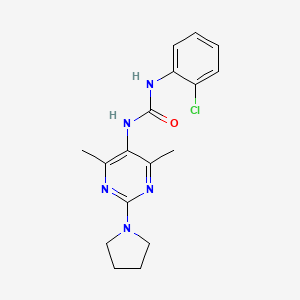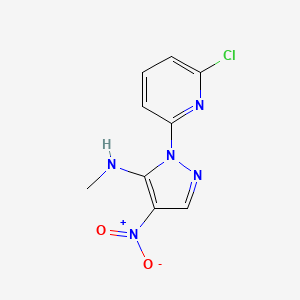![molecular formula C21H16Cl2N2O4 B2842613 Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate CAS No. 338977-29-0](/img/structure/B2842613.png)
Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate” is a complex organic compound. It contains several functional groups, including a carboxylate ester, an amide, and a 2-oxo-1,2-dihydro-3-pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound is determined by its functional groups and their arrangement. The pyridine ring, for example, is a six-membered ring with one nitrogen atom and a 2-oxo substituent. The compound also contains two chloro substituents, one on the pyridine ring and one on the benzyl group .Chemical Reactions Analysis
The compound’s reactivity is likely influenced by its functional groups. For example, the ester group could undergo hydrolysis, and the amide group could participate in condensation reactions . The chloro substituents might also be susceptible to nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Alkylation and Heterocycles Synthesis
Research by Yamaguchi and Ishikawa (1982) explored the methylation and benzylation of hexahydro benzothieno pyrimidines, leading to the synthesis of new heterocycles, which are critical in drug development for their diverse biological activities (Yamaguchi & Ishikawa, 1982).
Crystal Structure Analysis of Anticonvulsants
Kubicki, Bassyouni, and Codding (2000) determined the crystal structures of three anticonvulsant enaminones, providing insights into the intermolecular hydrogen bonding that could inform the design of new therapeutic agents with improved efficacy (Kubicki, Bassyouni, & Codding, 2000).
Carbonylative Approaches to Functionalized Derivatives
Mancuso et al. (2014) demonstrated the PdI2-catalyzed oxidative carbonylation of 2-alkynylbenzamides to synthesize isoindolinone and isobenzofuranimine derivatives. This methodology could potentially be applied to the synthesis of compounds with similar structural frameworks, offering a versatile approach to obtaining functionalized derivatives for various applications (Mancuso et al., 2014).
Allosteric Modifiers of Hemoglobin
Randad et al. (1991) explored the synthesis of compounds to decrease the oxygen affinity of human hemoglobin A, showcasing the potential of chemical synthesis to impact therapeutic strategies for conditions like ischemia or stroke. This research demonstrates the broader applicability of synthesized compounds in modifying protein behavior for clinical benefits (Randad, Mahran, Mehanna, & Abraham, 1991).
Alkoxycarbonylation of Alkenes
Dong et al. (2017) developed highly active and efficient catalysts for the alkoxycarbonylation of alkenes, a reaction of significant industrial importance. This research underscores the role of catalysis in enabling the functionalization of alkenes, potentially including the synthesis of complex molecules like the one (Dong et al., 2017).
Eigenschaften
IUPAC Name |
methyl 2-[[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-29-21(28)16-4-2-3-5-18(16)24-19(26)17-10-15(23)12-25(20(17)27)11-13-6-8-14(22)9-7-13/h2-10,12H,11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHXDRWKVEBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)

![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)

![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)

![N,N-diethyl-2-[2-imino-3-(3-phenoxypropyl)benzimidazol-1-yl]ethanamine](/img/structure/B2842544.png)
![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2842545.png)




![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)